molecular formula C24H29N3O B2888904 1-(3,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 847394-86-9

1-(3,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2888904
CAS No.: 847394-86-9
M. Wt: 375.516
InChI Key: VFXZATBBRXXORH-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidin-2-one moiety and the 3,4-dimethylphenyl group. Common reagents used in these reactions include:

    Benzimidazole precursors: such as o-phenylenediamine.

    Pyrrolidin-2-one derivatives: which can be synthesized from γ-butyrolactone.

    Aromatic substitution reagents: like methyl iodide for methylation.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: such as palladium or platinum-based catalysts.

    Solvents: like dimethylformamide (DMF) or dichloromethane (DCM).

    Temperature and Pressure Control: to ensure the reactions proceed efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetone, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Such as benzimidazole itself, which is known for its antifungal and antiparasitic properties.

    Pyrrolidin-2-one Derivatives: Like piracetam, a nootropic drug.

Uniqueness

1-(3,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O/c1-16(2)11-12-26-22-8-6-5-7-21(22)25-24(26)19-14-23(28)27(15-19)20-10-9-17(3)18(4)13-20/h5-10,13,16,19H,11-12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXZATBBRXXORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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